REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([CH3:9])[C:5]([CH3:8])=[CH:6][CH:7]=1.[F:10][C:11]([F:19])([F:18])[C:12]([F:17])([F:16])C(O)=O.[Na].CN1CCCC1=O>[Cu]I.CCCCCC>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:12]([F:17])([F:16])[C:11]([F:19])([F:18])[F:10])=[CH:3][C:4]=1[CH3:9] |f:1.2,^1:19|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=CC1)C)C
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)O)(F)F)(F)F.[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
copper (I) iodide
|
Quantity
|
12.3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a nitrogen purged
|
Type
|
TEMPERATURE
|
Details
|
flame
|
Type
|
CUSTOM
|
Details
|
dried round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The collected yellow liquids were then evaporated to dryness on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the oil distilled at 60° C. (10−1 Torr)
|
Type
|
CUSTOM
|
Details
|
to collect the desired product (9.14 g, 63%) as a colorless liquid
|
Type
|
CUSTOM
|
Details
|
Analysis of the product provided the following data
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |